molecular formula C14H15N3O2 B13392203 (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone

(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone

Cat. No.: B13392203
M. Wt: 257.29 g/mol
InChI Key: RJDXLUNSFZTPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the reaction of 2-methyl-1,6-naphthyridine with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often require an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine derivatives with reduced functional groups .

Scientific Research Applications

(2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,6-naphthyridin-3-YL)morpholinomethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the naphthyridine core and the morpholine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

(2-methyl-1,6-naphthyridin-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C14H15N3O2/c1-10-12(14(18)17-4-6-19-7-5-17)8-11-9-15-3-2-13(11)16-10/h2-3,8-9H,4-7H2,1H3

InChI Key

RJDXLUNSFZTPGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)N3CCOCC3

Origin of Product

United States

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